An In-depth Technical Guide to 2-(Aminomethyl)phenol
An In-depth Technical Guide to 2-(Aminomethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Aminomethyl)phenol, a versatile organic compound, is gaining significant attention in the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical identity, properties, synthesis, and analytical methodologies. Furthermore, it delves into its biological significance, particularly its emerging role as a potent scavenger of reactive dicarbonyl species, a mechanism with implications for a range of pathological conditions driven by oxidative stress and inflammation.
Chemical Identity and Synonyms
The compound is systematically named 2-(Aminomethyl)phenol according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1] However, it is widely known by several synonyms in scientific literature and commercial catalogs. Understanding these alternative names is crucial for a comprehensive literature search and procurement.
Table 1: IUPAC Name and Common Synonyms
| Type | Name |
| IUPAC Name | 2-(Aminomethyl)phenol |
| Common Synonyms | 2-Hydroxybenzylamine[1] |
| o-Hydroxybenzylamine[1] | |
| Salicylamine[1] | |
| 2-HOBA[1] | |
| (2-Hydroxyphenyl)methanamine | |
| o-Aminomethylphenol[1] |
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-(Aminomethyl)phenol is fundamental for its handling, formulation, and application in research and development.
Table 2: Physicochemical Data for 2-(Aminomethyl)phenol
| Property | Value | Reference |
| CAS Number | 932-30-9 | [1] |
| Molecular Formula | C₇H₉NO | |
| Molecular Weight | 123.15 g/mol | |
| Appearance | Solid | |
| Melting Point | 127-131 °C | |
| Boiling Point | 273.6 °C at 760 mmHg | |
| Solubility | Soluble in water | |
| pKa | 8.5 (amine), 10.2 (phenol) (Predicted) | |
| InChI Key | KPRZOPQOBJRYSW-UHFFFAOYSA-N | |
| SMILES | NCc1ccccc1O |
Experimental Protocols
Synthesis of 2-(Aminomethyl)phenol
A common and effective method for the synthesis of 2-(Aminomethyl)phenol involves a two-step process starting from 2-hydroxybenzaldehyde (salicylaldehyde). The first step is the formation of an oxime, followed by its reduction to the corresponding amine.
Step 1: Synthesis of 2-Hydroxybenzaldehyde Oxime (Salicylaldoxime)
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Materials:
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2-Hydroxybenzaldehyde (1.0 eq)
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Hydroxylamine hydrochloride (1.1 eq)
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Sodium hydroxide (1.1 eq)
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Ethanol
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Water
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Procedure:
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Dissolve 2-hydroxybenzaldehyde in ethanol in a round-bottom flask.
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In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and sodium hydroxide.
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Slowly add the hydroxylamine solution to the stirred solution of 2-hydroxybenzaldehyde at room temperature.
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Continue stirring the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Upon completion, the reaction mixture is typically poured into cold water to precipitate the product.
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The crude 2-hydroxybenzaldehyde oxime is collected by filtration, washed with cold water, and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
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Step 2: Reduction of 2-Hydroxybenzaldehyde Oxime to 2-(Aminomethyl)phenol
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Materials:
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2-Hydroxybenzaldehyde oxime (1.0 eq)
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Lithium aluminum hydride (LiAlH₄) (excess, typically 2-3 eq)
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Anhydrous tetrahydrofuran (THF)
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Hydrochloric acid (HCl)
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Sodium hydroxide (NaOH)
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Procedure:
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In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride in anhydrous THF.
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Dissolve the 2-hydroxybenzaldehyde oxime in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension. The addition should be slow to control the exothermic reaction.
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After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
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Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup).
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Filter the resulting aluminum salts and wash the filter cake with THF.
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Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude 2-(aminomethyl)phenol.
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The product can be further purified by acid-base extraction or by recrystallization from an appropriate solvent.
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HPLC-UV Method for the Analysis of 2-(Aminomethyl)phenol
This protocol outlines a general method for the quantitative analysis of 2-(Aminomethyl)phenol in pharmaceutical formulations using High-Performance Liquid Chromatography with Ultraviolet (UV) detection.
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Instrumentation:
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HPLC system with a UV detector
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C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
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Chromatographic Conditions:
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Mobile Phase A: 0.1% Formic acid in water
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Mobile Phase B: Acetonitrile
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Gradient Elution: A typical gradient could be:
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0-5 min: 95% A, 5% B
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5-20 min: Linear gradient to 50% A, 50% B
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20-25 min: Hold at 50% A, 50% B
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25-30 min: Return to initial conditions (95% A, 5% B)
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Flow Rate: 1.0 mL/min
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Column Temperature: 30 °C
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Detection Wavelength: 275 nm
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Injection Volume: 10 µL
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Sample Preparation:
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Accurately weigh a portion of the formulation containing 2-(aminomethyl)phenol.
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Dissolve the sample in a suitable diluent (e.g., a mixture of mobile phase A and B).
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Sonicate if necessary to ensure complete dissolution.
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Filter the solution through a 0.45 µm syringe filter before injection.
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Standard Preparation:
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Prepare a stock solution of 2-(aminomethyl)phenol reference standard in the diluent.
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Prepare a series of calibration standards by diluting the stock solution to different concentrations.
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Quantification:
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Construct a calibration curve by plotting the peak area of the 2-(aminomethyl)phenol standards against their concentrations.
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Determine the concentration of 2-(aminomethyl)phenol in the sample by interpolating its peak area on the calibration curve.
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Biological Activity and Signaling Pathway
2-(Aminomethyl)phenol has been identified as a potent scavenger of reactive dicarbonyl species, such as isolevuglandins (IsoLGs). These dicarbonyls are highly reactive electrophiles generated from lipid peroxidation during periods of oxidative stress and inflammation. They readily form covalent adducts with macromolecules like proteins, DNA, and lipids, leading to cellular dysfunction and contributing to the pathogenesis of numerous diseases.
The mechanism of action of 2-(Aminomethyl)phenol involves its nucleophilic amine and ortho-positioned hydroxyl group, which allows it to efficiently trap dicarbonyls, thereby preventing their damaging reactions with cellular components.
Caption: Dicarbonyl scavenging pathway of 2-(Aminomethyl)phenol.
Conclusion
2-(Aminomethyl)phenol is a compound with a well-defined chemical profile and significant therapeutic potential, primarily attributed to its ability to mitigate the damaging effects of reactive dicarbonyl species. The experimental protocols provided in this guide offer a foundation for its synthesis and analysis, enabling further research into its biological activities and potential applications in drug development. The elucidation of its mechanism of action as a dicarbonyl scavenger opens new avenues for the development of novel therapeutic strategies for a variety of diseases underpinned by oxidative stress.
